molecular formula C6H12OS B12328020 Butanethioic acid, S-ethyl ester

Butanethioic acid, S-ethyl ester

Cat. No.: B12328020
M. Wt: 132.23 g/mol
InChI Key: WLJXESLORBMHBD-UHFFFAOYSA-N
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Description

Butanethioic acid, S-ethyl ester is an organic compound with the molecular formula C6H12OS. It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanethioic acid, S-ethyl ester can be synthesized through the esterification of butanethioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of macroporous polymeric acid catalysts can enable direct esterification of carboxylic acids and alcohols at moderate temperatures without the need for water removal .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction of this compound can yield thiols and other sulfur-containing derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various thioester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various thioester derivatives.

Scientific Research Applications

Butanethioic acid, S-ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanethioic acid, S-ethyl ester involves its interaction with various molecular targets. The sulfur atom in the thioester group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Uniqueness: Butanethioic acid, S-ethyl ester is unique due to its specific alkyl group, which can influence its reactivity and interactions with other molecules. This makes it suitable for particular applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

S-ethyl butanethioate

InChI

InChI=1S/C6H12OS/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3

InChI Key

WLJXESLORBMHBD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SCC

Origin of Product

United States

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